4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride is a chemical compound that features a pyrazole ring substituted with a bromine atom and a cyclohexane ring attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a suitable solvent like acetonitrile.
Cyclohexan-1-amine Derivative Formation: The cyclohexan-1-amine derivative can be synthesized by reacting cyclohexanone with ammonia or an amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming the corresponding pyrazole derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of hydrogen-substituted pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog without the cyclohexane ring, used in similar applications.
4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde: Contains a benzaldehyde group instead of the cyclohexane ring, used in different synthetic applications.
Uniqueness
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride is unique due to its combination of a pyrazole ring with a cyclohexane ring, providing distinct steric and electronic properties that can be exploited in various chemical and biological applications .
Properties
Molecular Formula |
C9H15BrClN3 |
---|---|
Molecular Weight |
280.59 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14BrN3.ClH/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9;/h5-6,8-9H,1-4,11H2;1H |
InChI Key |
OKLQDBRDYBOXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)N2C=C(C=N2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.